4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline
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Overview
Description
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperazine ring, which is further substituted with a fluorinated pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline typically involves multi-step organic synthesis. One common route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Piperazine Substitution: The quinoline core is then reacted with piperazine under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
Introduction of the Fluorinated Pyrimidine: The final step involves the nucleophilic substitution reaction where the piperazine-quinoline intermediate is reacted with 5-fluoro-2,6-dimethylpyrimidine under basic conditions, typically using potassium carbonate in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Piperazine Derivatives: Such as piperazine citrate, used as an anthelmintic.
Pyrimidine Derivatives: Such as 5-fluorouracil, used in cancer treatment.
Uniqueness
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is unique due to its combined structural features of quinoline, piperazine, and fluorinated pyrimidine, which may confer distinct biological activities and pharmacokinetic properties compared to other compounds.
Properties
IUPAC Name |
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5/c1-13-18(20)19(23-14(2)22-13)25-11-9-24(10-12-25)17-7-8-21-16-6-4-3-5-15(16)17/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEYDVXOCPECLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=CC=NC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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